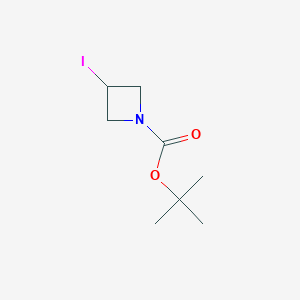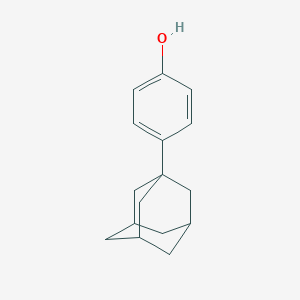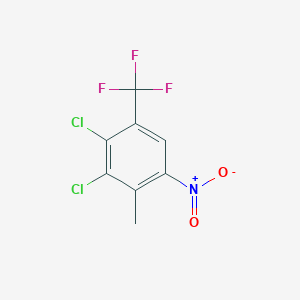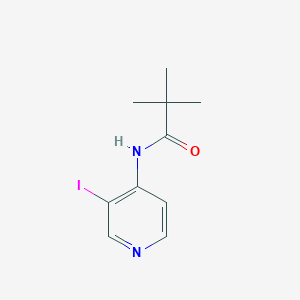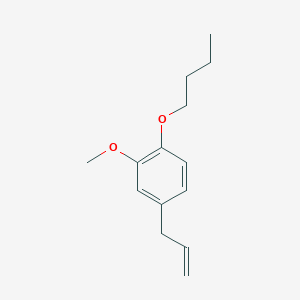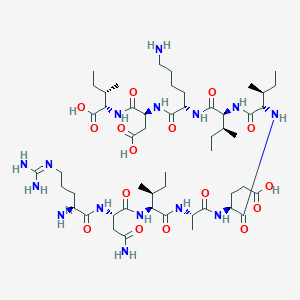
H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH
説明
“H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH” is a synthetic peptide . It contains 175 bonds in total, including 82 non-H bonds, 14 multiple bonds, 42 rotatable bonds, 14 double bonds, 3 carboxylic acids (aliphatic), 1 primary amide (aliphatic), 9 secondary amides (aliphatic), 1 guanidine derivative, 4 primary amines (aliphatic), and 3 hydroxyl groups . Its molecular formula is C52H93N15O16, and its molecular weight is 1184.4 g/mol.
Synthesis Analysis
The synthesis of peptides like “H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH” often involves automated sequential Edman degradation . This process allows for the sequencing of peptides and the determination of their primary structure .Molecular Structure Analysis
The molecular structure of this peptide is determined by the sequence of its amino acids and the bonds between them . The peptide contains a variety of functional groups, including carboxylic acids, primary and secondary amides, a guanidine derivative, primary amines, and hydroxyl groups .Chemical Reactions Analysis
The chemical reactions involving this peptide are likely to be influenced by its amino acid composition and structure . For example, the presence of carboxylic acids, amides, and amines could facilitate reactions involving these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this peptide are determined by its molecular structure and amino acid composition . For example, its isoelectric point, net charge, and hydrophobicity can be calculated based on the properties of its constituent amino acids .科学的研究の応用
Porcine Adenylate Kinase Structure : This peptide sequence is recognized as the primary structure of porcine adenylate kinase, as described in the research titled "The amino-acid sequence of sarcine adenylate kinase from skeletal muscle" by Heil et al. (1974) in the European Journal of Biochemistry (Heil et al., 1974).
Phosphorylation Studies : The sequence has been used in the context of phosphorylation research. For example, a study on the phosphorylation of src-phosphopeptides by casein kinases-1 and -2, titled "Phosphorylation of src-phosphopeptides by casein kinases-1 and -2: favourable effect of phosphotyrosine," by Perich et al. (1990) in Biochemical and Biophysical Research Communications, demonstrates the relevance of similar peptide sequences in this field (Perich et al., 1990).
Growth Hormone-Releasing Factor Studies : This peptide sequence is also found in the context of growth hormone-releasing factors, as indicated in several studies. Notably, the research "Sequence analysis of a growth hormone releasing factor from a human pancreatic islet tumor" by Spiess et al. (1982) in Biochemistry discusses the potency of a similar peptide in stimulating growth hormone secretion (Spiess et al., 1982).
Corticotropin-Releasing Factor Research : In studies related to corticotropin-releasing factors, this peptide sequence or closely related variants have been identified. For instance, the study "Primary structure of corticotropin-releasing factor from ovine hypothalamus" by Spiess et al. (1981) in the Proceedings of the National Academy of Sciences of the United States of America reveals insights into the structure and function of corticotropin-releasing factors (Spiess et al., 1981).
Histone-like Protein Research : The peptide sequence is also relevant in the study of histone-like proteins. Delange et al. (1981) in their work "A histone-like protein (HTa) from Thermoplasma acidophilum. II. Complete amino acid sequence" published in The Journal of Biological Chemistry, discuss a histone-like protein that shows sequence homology with certain Escherichia coli DNA-binding proteins, indicating the sequence's relevance in protein structure and function studies (Delange et al., 1981).
将来の方向性
特性
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H93N15O16/c1-10-25(5)38(65-46(77)33(23-35(55)68)62-43(74)30(54)17-16-22-58-52(56)57)48(79)59-29(9)42(73)60-32(19-20-36(69)70)45(76)64-40(27(7)12-3)50(81)66-39(26(6)11-2)49(80)61-31(18-14-15-21-53)44(75)63-34(24-37(71)72)47(78)67-41(51(82)83)28(8)13-4/h25-34,38-41H,10-24,53-54H2,1-9H3,(H2,55,68)(H,59,79)(H,60,73)(H,61,80)(H,62,74)(H,63,75)(H,64,76)(H,65,77)(H,66,81)(H,67,78)(H,69,70)(H,71,72)(H,82,83)(H4,56,57,58)/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,38-,39-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHKMHHYUVMXTC-YVRCIVIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H93N15O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1184.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



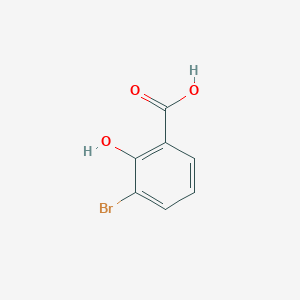
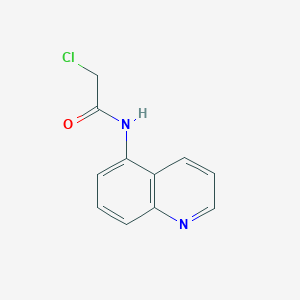
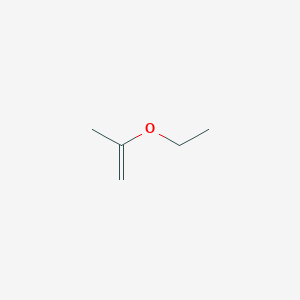
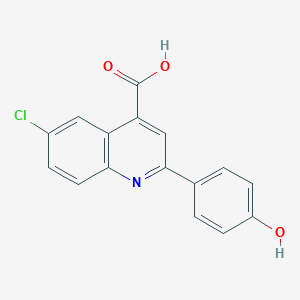
![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)
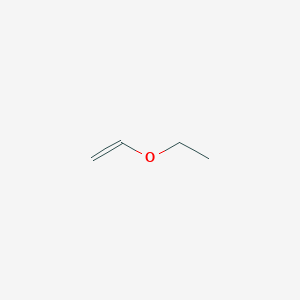
![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)
